![molecular formula C12H16N2O4S B13727441 5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxalate](/img/structure/B13727441.png)
5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxalate is a heterocyclic compound that features both azetidine and thienopyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxalate typically involves the formation of the azetidine ring followed by the construction of the thienopyridine moiety. One common method includes the DBU-catalyzed Horner–Wadsworth–Emmons reaction to obtain (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and automated synthesis techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.
Applications De Recherche Scientifique
5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxalate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its structural features are explored for developing new pharmaceuticals, particularly in the treatment of neurological disorders and infections.
Industry: The compound’s derivatives are used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and the thienopyridine moiety’s electronic properties contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring but differ in their additional ring structures and biological activities.
3-(Azetidin-3-yl)-1H-benzimidazol-2-ones: These compounds also feature the azetidine ring and are explored for their potential as receptor modulators.
Uniqueness
5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxalate is unique due to its combination of azetidine and thienopyridine rings, which confer distinct electronic and steric properties. This uniqueness enhances its potential for diverse applications in medicinal chemistry and beyond.
Propriétés
Formule moléculaire |
C12H16N2O4S |
|---|---|
Poids moléculaire |
284.33 g/mol |
Nom IUPAC |
5-(azetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine;oxalic acid |
InChI |
InChI=1S/C10H14N2S.C2H2O4/c1-3-12(9-5-11-6-9)7-8-2-4-13-10(1)8;3-1(4)2(5)6/h2,4,9,11H,1,3,5-7H2;(H,3,4)(H,5,6) |
Clé InChI |
GPNLEZMOSGRFIE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1SC=C2)C3CNC3.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


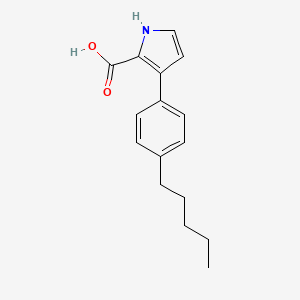

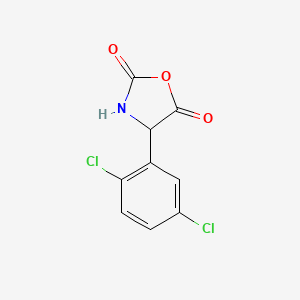


![3-[2-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13727384.png)
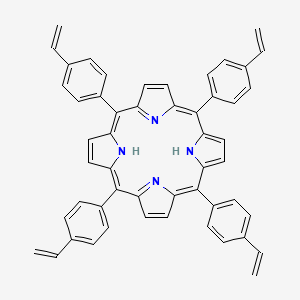
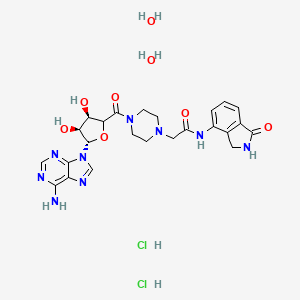
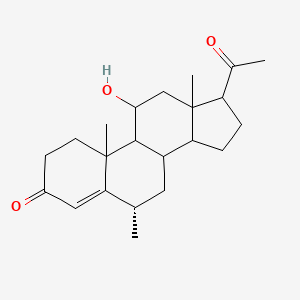


![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B13727422.png)
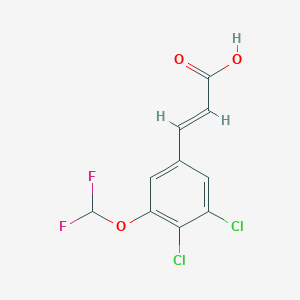
![Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13727433.png)
